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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a comprehensive review of the available scientific literature

concerning the potential carcinogenicity of cyclohexylamine carbonate. Since

cyclohexylamine carbonate readily dissociates into cyclohexylamine, the focus of

toxicological and carcinogenic evaluation has been on the parent amine. Early studies in the

late 1960s and early 1970s, which initially raised concerns about a link between cyclamates

(which metabolize to cyclohexylamine) and bladder cancer in rodents, have not been

substantiated by numerous subsequent, more extensive long-term animal bioassays. The

current scientific consensus, supported by major international regulatory bodies, is that there is

no conclusive evidence to classify cyclohexylamine as a carcinogen. Genotoxicity studies have

yielded mixed results in vitro, but in vivo data do not indicate significant genotoxic potential.

This document synthesizes the key findings from long-term carcinogenicity and genotoxicity

studies, providing detailed data and experimental methodologies to inform a comprehensive

risk assessment.

Introduction: Cyclohexylamine Carbonate and its
Relation to Cyclohexylamine
Cyclohexylamine carbonate is an organic salt formed from the reaction of cyclohexylamine

and carbonic acid. In aqueous environments, it is expected to dissociate, releasing
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cyclohexylamine. Therefore, the toxicological profile of cyclohexylamine carbonate is

intrinsically linked to that of cyclohexylamine. Historically, the safety of cyclohexylamine came

under scrutiny due to its role as the primary metabolite of the artificial sweetener sodium

cyclamate. This guide will focus on the carcinogenicity data available for cyclohexylamine as

the toxicologically relevant moiety.

Long-Term Carcinogenicity Studies in Animal
Models
The potential carcinogenicity of cyclohexylamine has been investigated in several long-term

studies, primarily in rats and mice. The initial study that prompted concern has since been

followed by more comprehensive research that has failed to replicate the initial findings.

Pivotal Early Study: Price et al. (1970)
An early study reported the development of bladder tumors in rats fed a high-dose mixture of

sodium cyclamate and saccharin.[1][2] A smaller arm of this study investigated cyclohexylamine

alone.

Key Finding: In a study where 50 rats were administered 15 mg/kg body weight/day of

cyclohexylamine sulfate for two years, one of the eight surviving males developed a tumor of

the urinary bladder.[1] No bladder tumors were observed in control rats.[1]

Context and Limitations: The primary focus of the widely cited part of this research was on a

10:1 mixture of cyclamate and saccharin, which makes direct attribution of carcinogenicity to

cyclohexylamine challenging. The low survival rate in the cyclohexylamine-only group limits

the statistical power of this particular finding.

Subsequent Comprehensive Bioassays
Later, more extensive studies were conducted specifically to address the carcinogenicity of

cyclohexylamine, with results that contradicted the initial concerns.

Oser et al. (1976): A two-year, multi-generational feeding study in rats at dosages up to 150

mg/kg/day found no evidence of bladder tumors.[3] While some non-neoplastic changes like

mucosal thickening of the bladder walls were noted at the highest dose, no tumorigenesis

was observed.[3]
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Hardy et al. (1976): A long-term study in mice also reported no evidence of carcinogenicity.[4]

Gaunt et al. (1974): A 90-day study in rats, while not a full carcinogenicity bioassay, provided

foundational toxicity data and did not indicate pre-neoplastic lesions at the doses tested.

Table 1: Summary of Quantitative Data from Long-Term
Carcinogenicity Studies on Cyclohexylamine
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Study
(Year)

Species
(Strain)

Compound
Dose
Levels
(mg/kg/day)

Duration

Key
Neoplastic
Findings
(Tumor
Incidence)

Price et al.

(1970)[1]

Rat

(Sprague-

Dawley)

Cyclohexyla

mine Sulfate
15 2 years

Bladder

Tumors: 1/8

(surviving

males) vs. 0

in controls.

Oser et al.

(1976)[3]

Rat (Not

Specified)

Cyclohexyla

mine HCl

0, 15, 50,

100, 150
2 years

All Tumors:

No

statistically

significant

increase in

any tumor

type. No

bladder

tumors were

observed.

Hardy et al.

(1976)[4]

Mouse (Not

Specified)

Cyclohexyla

mine HCl

0, 300, 1000,

3000 ppm (in

diet)

80 weeks

All Tumors:

No significant

difference in

the incidence

of tumors

between

control and

treated

groups.

Genotoxicity Assessment
The genotoxic potential of cyclohexylamine has been evaluated through a standard battery of

in vitro and in vivo tests. The overall weight of evidence suggests a lack of significant genotoxic

activity, particularly in whole-animal systems.
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Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess a chemical's potential to induce gene

mutations in bacteria.

Findings: Cyclohexylamine has been tested in multiple Ames test studies and has been

consistently reported as negative for mutagenic activity in various strains of Salmonella

typhimurium (e.g., TA98, TA100, TA1535, TA1537), both with and without the addition of a

metabolic activation system (S9).[5]

In Vitro Chromosomal Aberration Assays
These assays evaluate the potential of a substance to induce structural damage to

chromosomes in cultured mammalian cells.

Findings: The results for cyclohexylamine in in vitro chromosomal aberration assays have

been mixed. Some studies, particularly at high concentrations that may induce cytotoxicity,

have reported an increase in chromosomal aberrations in cell lines like Chinese Hamster

Ovary (CHO) cells. Other studies have reported negative results. This suggests a potential

for clastogenicity at high, likely cytotoxic, concentrations in vitro, which may not be relevant

to in vivo conditions.

In Vivo Genotoxicity Studies
In vivo assays are critical for assessing genotoxicity in a whole-animal system, which accounts

for metabolism and excretion.

Findings: In vivo studies, such as the micronucleus test in rodents, have generally been

negative, indicating that cyclohexylamine does not induce chromosomal damage in the bone

marrow of treated animals under physiological conditions.

Table 2: Summary of Quantitative Data from
Genotoxicity Studies on Cyclohexylamine
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Assay Type Test System
Concentration/
Dose Range

Metabolic
Activation (S9)

Result

Ames Test
S. typhimurium

strains

Up to 5000 µ

g/plate
With & Without Negative

Chromosomal

Aberration (in

vitro)

Chinese Hamster

Ovary (CHO)

cells

e.g., 1000-5000

µg/mL
With & Without

Mixed (Negative

in some, positive

at high

concentrations in

others)

Chromosomal

Aberration (in

vivo)

Chinese Hamster Not specified N/A Negative

Experimental Protocols and Visualizations
Protocol: Long-Term Carcinogenicity Bioassay in Rats
(Generalised)

Animal Model: Male and female Sprague-Dawley rats, approximately 6 weeks old at the start

of the study.

Acclimatization: Animals are acclimatized for at least one week before the study begins.

Group Allocation: Animals are randomly assigned to control and treatment groups (typically

50 animals per sex per group).

Dosing: Cyclohexylamine (as hydrochloride or sulfate salt) is administered in the diet or via

gavage daily for up to 2 years. Dose levels are determined from shorter-term toxicity studies.

In-life Observations: Daily clinical observations, weekly body weight and food consumption

measurements.

Pathology: At the end of the study, all animals undergo a full necropsy. A comprehensive set

of tissues from all animals is collected, preserved, and subjected to histopathological

examination by a qualified pathologist.
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Data Analysis: Tumor incidence data are analyzed using appropriate statistical methods to

compare treated and control groups.

Pre-Study Phase Dosing & Observation Phase (2 Years) Terminal Phase & Analysis

Animal Selection & Acclimatization Randomization into Dose Groups
(e.g., Control, Low, Mid, High) Daily Dosing Administration Regular Monitoring

(Clinical Signs, Body Weight) Terminal Necropsy & Tissue Collection Histopathological Examination Statistical Analysis of Tumor Data

Click to download full resolution via product page

Caption: High-level workflow of a 2-year rodent carcinogenicity bioassay.

Protocol: Ames Test (Bacterial Reverse Mutation Assay)
Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) are used.

Metabolic Activation: The assay is performed both with and without a liver S9 fraction (from

Aroclor- or phenobarbital-induced rats) to mimic mammalian metabolism.

Exposure: Various concentrations of cyclohexylamine are mixed with the bacterial culture

and molten top agar.

Plating: The mixture is poured onto minimal glucose agar plates.

Incubation: Plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies (colonies that have mutated back to being able to

synthesize histidine) is counted.

Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in

the number of revertant colonies compared to the solvent control.
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Caption: General experimental workflow for the Ames test.

Mechanistic Considerations and Signaling
Pathways
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Given the overall negative findings in long-term carcinogenicity studies, research into specific

molecular mechanisms or signaling pathways for cyclohexylamine-induced cancer is limited.

The early hypothesis for bladder effects in rats centered on non-genotoxic mechanisms such

as chronic irritation or changes in urinary pH and composition at very high doses, which could

lead to cytotoxicity and regenerative hyperplasia. However, since these tumor findings were not

consistently reproduced, these mechanisms are considered hypothetical and likely not relevant

for human risk assessment at plausible exposure levels. There is no substantial evidence to

suggest that cyclohexylamine interacts with or modulates key cancer-related signaling

pathways (e.g., PI3K-Akt, MAPK, Wnt).

Regulatory Standing
International Agency for Research on Cancer (IARC): Has not classified cyclohexylamine as

carcinogenic to humans.

U.S. National Toxicology Program (NTP): Has not listed cyclohexylamine in its Report on

Carcinogens.

U.S. Food and Drug Administration (FDA): Following the initial controversy, the use of

cyclamates as a food additive was banned in the U.S. However, this was a regulatory

decision based on the data available at the time and has been a subject of re-evaluation

petitions.

Conclusion
For the intended audience of researchers, scientists, and drug development professionals, the

weight of scientific evidence does not support the classification of cyclohexylamine, and by

extension cyclohexylamine carbonate, as a carcinogen. The initial findings of bladder tumors

in rats have not been replicated in more comprehensive, well-controlled studies. Furthermore,

the genotoxicity profile of cyclohexylamine does not indicate a significant risk, particularly from

in vivo data. While high concentrations in some in vitro systems may show activity, this is not

uncommon and often not predictive of in vivo carcinogenicity. Therefore, based on the current

body of evidence, cyclohexylamine carbonate is not considered to pose a carcinogenic

hazard to humans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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